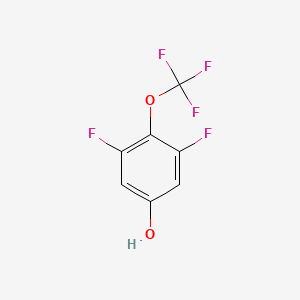

3,5-Difluoro-4-(trifluoromethoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-Difluoro-4-(trifluoromethoxy)phenol” is a chemical compound with the CAS number 195206-85-0 . It has a molecular weight of 214.09 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid or liquid .

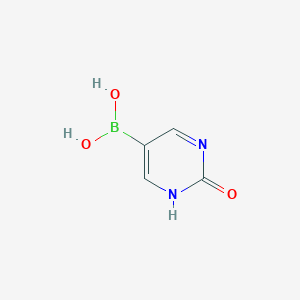

Molecular Structure Analysis

The InChI code for “3,5-Difluoro-4-(trifluoromethoxy)phenol” is1S/C7H3F5O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H . This indicates that the molecule consists of 7 carbon atoms, 3 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

“3,5-Difluoro-4-(trifluoromethoxy)phenol” is a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a molecular weight of 214.09 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Electroluminescent Device Applications

3,5-Difluoro-4-(trifluoromethoxy)phenol and its derivatives have been explored for use in electroluminescent devices. Aromatic poly(1,3,5-triazine-ether)s synthesized using difluoro-functionalized monomers, including variants of 3,5-difluoro-4-(trifluoromethoxy)phenol, demonstrated promising applications for organic electroluminescent devices due to their excellent thermal stability and high electron affinities (Fink et al., 1997).

Synthesis and Characterization of Advanced Materials

The compound and its analogs have been utilized in the synthesis and characterization of various advanced materials. For example, the synthesis of non-peripherally tetra-substituted copper(II) phthalocyanines incorporating 3,5-difluoro-4-(trifluoromethoxy)phenol groups has been reported. These materials show potential for use in photosensitive diodes, with investigations into their photo-electrical properties under different conditions (Günsel et al., 2019).

Applications in Photophysical and Photochemical Studies

The compound has been involved in studies related to photophysical and photochemical properties. For instance, zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups, which are related to 3,5-difluoro-4-(trifluoromethoxy)phenol, have been synthesized and characterized. These studies are crucial in understanding the properties of these compounds for potential applications in areas like photodynamic therapy (PDT) of cancer (Ahmetali et al., 2019).

Chemical Transformations and Reactivity

The reactivity of 3,5-difluoro-4-(trifluoromethoxy)phenol and its related compounds has been a subject of study, particularly in the context of chemical transformations. For example, the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers by the reaction of dithiocarbonates with IF5-pyridine-HF was explored, demonstrating the versatile reactivity of these compounds under different conditions (Inoue et al., 2015).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, and H319 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Zukünftige Richtungen

“3,5-Difluoro-4-(trifluoromethoxy)phenol” is an important intermediate in the synthesis of various materials. It’s used in the synthesis of liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . Future research may focus on developing more efficient synthesis methods and exploring new applications for this compound .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZMLROLIVUFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591439 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(trifluoromethoxy)phenol | |

CAS RN |

195206-85-0 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)